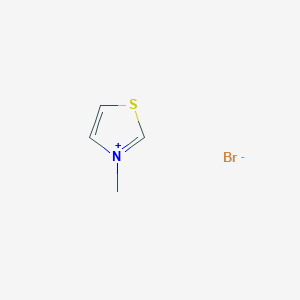
3-Methyl-1,3-thiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-thiazol-3-ium bromide typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
Industrial Production Methods
In industrial settings, eco-friendly methods such as microwave irradiation techniques are commonly used for the synthesis of thiazole derivatives. These methods offer rapid and efficient synthesis under solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-Methyl-1,3-thiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,3-thiazol-3-ium bromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may activate or inhibit biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
3-Methyl-1,3-thiazol-3-ium bromide is unique due to its specific structural features and diverse applications. Unlike some similar compounds, it has a broader range of applications in both scientific research and industrial settings .
Propriétés
Numéro CAS |
63423-95-0 |
|---|---|
Formule moléculaire |
C4H6BrNS |
Poids moléculaire |
180.07 g/mol |
Nom IUPAC |
3-methyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C4H6NS.BrH/c1-5-2-3-6-4-5;/h2-4H,1H3;1H/q+1;/p-1 |
Clé InChI |
OGMRHLUHIHYVRU-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CSC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)


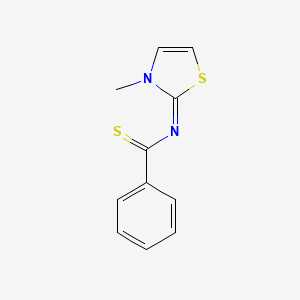
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)

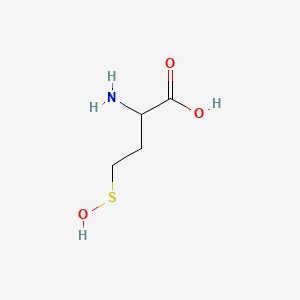

![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
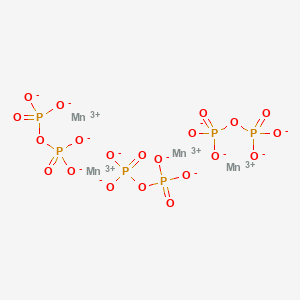
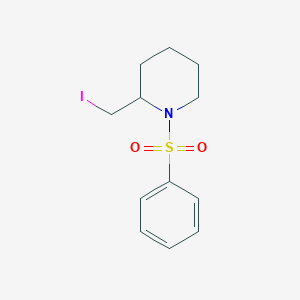

![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
